Stearoyl Serotonin Stearoyl Serotonin N-stearoylserotonin is an N-acylserotonin obtained by formal condensation of the carboxy group of stearic acid with the primary amino group of serotonin. It has been found in the jejunum and ileum of pigs and mice. It is functionally related to an octadecanoic acid.
Brand Name: Vulcanchem
CAS No.: 67964-87-8
VCID: VC0005560
InChI: InChI=1S/C28H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h18-19,22-23,30-31H,2-17,20-21H2,1H3,(H,29,32)
SMILES: CCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Molecular Formula: C28H46N2O2
Molecular Weight: 442.7 g/mol

Stearoyl Serotonin

CAS No.: 67964-87-8

Cat. No.: VC0005560

Molecular Formula: C28H46N2O2

Molecular Weight: 442.7 g/mol

* For research use only. Not for human or veterinary use.

Stearoyl Serotonin - 67964-87-8

Specification

CAS No. 67964-87-8
Molecular Formula C28H46N2O2
Molecular Weight 442.7 g/mol
IUPAC Name N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadecanamide
Standard InChI InChI=1S/C28H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h18-19,22-23,30-31H,2-17,20-21H2,1H3,(H,29,32)
Standard InChI Key FKWHKBXVLNKTGT-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Appearance Assay:≥98%A crystalline solid

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Stearoyl serotonin features a serotonin molecule (5-hydroxytryptamine) covalently linked via an amide bond to stearic acid, an 18-carbon saturated fatty acid. The molecular weight of 442.68 g/mol and crystalline solid formulation under standard conditions make it structurally distinct from shorter-chain N-acyl serotonins . Comparative analysis with analogues reveals that the saturated stearoyl moiety confers unique physicochemical properties, including increased hydrophobicity compared to unsaturated variants like arachidonoyl serotonin .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC28_{28}H46_{46}N2_2O2_2
CAS Registry Number67964-87-8
Purity≥95%
SolubilityLipid-soluble
IC50_{50} (TRPV1)0.76 μM

Biosynthesis and Endogenous Presence

Formation Pathways

Stearoyl serotonin synthesis occurs through enzymatic conjugation of serotonin with stearoyl-CoA, a process modulated by dietary lipid intake. In porcine and murine intestinal models, tissue incubations supplemented with serotonin demonstrated dose-dependent increases in N-acyl serotonin production, highlighting enzymatic machinery capable of catalyzing this conjugation . The jejunum and ileum exhibit particularly high synthesis rates, correlating with regional serotonin abundance .

Dietary Modulation

Mouse feeding studies reveal that stearoyl serotonin levels respond to dietary fatty acid composition. While baseline production occurs with standard diets, fish oil supplementation preferentially increases polyunsaturated N-acyl serotonins (e.g., docosahexaenoyl-serotonin), suggesting competitive utilization of available fatty acid substrates . This nutritional plasticity positions stearoyl serotonin as a dynamic component of lipid-mediated signaling networks.

Pharmacological Activity

TRPV1 Channel Antagonism

Stearoyl serotonin demonstrates potent inhibition of transient receptor potential vanilloid-type 1 (TRPV1) channels, with an IC50_{50} of 0.76 μM against capsaicin-induced activation . This activity persists despite structural differences from endogenous TRPV1 ligands, as the saturated stearoyl chain maintains critical interactions with the channel’s hydrophobic binding pocket . Notably, its TRPV1 selectivity surpasses that of arachidonoyl serotonin, which concurrently inhibits fatty acid amide hydrolase (FAAH) .

FAAH Interaction Profile

Unlike shorter-chain analogues, stearoyl serotonin exhibits minimal FAAH inhibition (IC50_{50} >50 μM), preserving endocannabinoid hydrolysis while selectively targeting TRPV1 . This pharmacological divergence suggests therapeutic potential for pain management without disrupting endocannabinoid metabolism—a limitation of dual-action compounds like arachidonoyl serotonin .

Physiological and Therapeutic Implications

Analgesic Mechanisms

Preclinical models indicate that TRPV1 antagonism by stearoyl serotonin reduces nociceptive signaling in peripheral pain pathways. By blocking capsaicin-sensitive channels on sensory neurons, it attenuates calcium influx and subsequent neurotransmitter release, effectively raising pain thresholds . Chronic pain models further suggest sustained efficacy, though human trials remain pending .

Gastrointestinal Modulation

Endogenous stearoyl serotonin in the gut lumen influences enteric signaling through multiple mechanisms:

  • GLP-1 Secretion: In vitro studies show inhibition of glucagon-like peptide-1 (GLP-1) release from L-cells, potentially modulating glucose homeostasis .

  • Microbiome Interactions: Altered stearoyl serotonin levels correlate with shifts in Clostridia populations and microbial sporulation rates, implicating it in host-microbe crosstalk .

  • Lipid Metabolism: Through downregulation of stearoyl-CoA desaturase 2 (SCD2), stearoyl serotonin may reduce oleate synthesis, affecting adipose tissue morphology .

Future Research Directions

Therapeutic Development

Priority areas include:

  • Optimization of stearoyl serotonin derivatives for enhanced oral bioavailability

  • Investigation of combinatory therapies with FAAH inhibitors for synergistic analgesia

  • Exploration of gut-brain axis modulation through microbiome engineering

Mechanistic Elucidation

Unresolved questions center on:

  • Precise molecular interactions between stearoyl serotonin and TRPV1’s intracellular domains

  • Role in enteroendocrine cell signaling cascades

  • Long-term metabolic consequences of dietary modulation

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